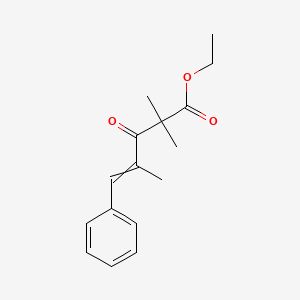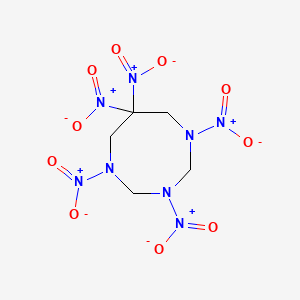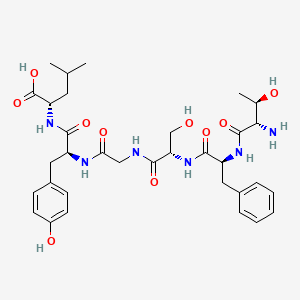
1,4-Benzoxazepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzoxazepin-2(3H)-one is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides in a triethylamine–formic acid azeotropic mixture under microwave irradiation . This method is highly efficient and allows for the preparation of various derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the laboratory synthesis methods to industrial levels.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzoxazepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazepine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin-4(3H)-ones, while reduction can produce various reduced derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,4-Benzoxazepin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,4-Benzoxazepin-2(3H)-one and its derivatives often involves interaction with specific molecular targets. For example, certain derivatives have been shown to interact with neuroreceptors, leading to neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodiazepine-2,5-dione: This compound shares a similar ring structure but with different functional groups and biological activities.
Quinazolin-4(3H)-one: Another compound with a similar core structure but different chemical properties and applications.
Uniqueness
1,4-Benzoxazepin-2(3H)-one is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
342617-25-8 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3H-1,4-benzoxazepin-2-one |
InChI |
InChI=1S/C9H7NO2/c11-9-6-10-5-7-3-1-2-4-8(7)12-9/h1-5H,6H2 |
Clave InChI |
NVLDNMAPZBZQFN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC2=CC=CC=C2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)

![Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane](/img/structure/B12582970.png)

methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)

![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)
